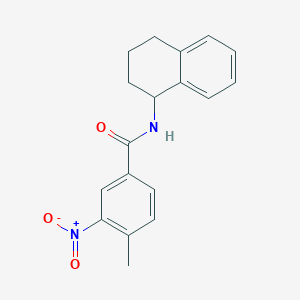
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzamide structure, along with a tetrahydronaphthalenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process:
Amidation: The nitrobenzene derivative is then subjected to amidation with 1,2,3,4-tetrahydronaphthalen-1-amine under appropriate conditions to form the desired benzamide.
Methylation: The final step involves the methylation of the benzamide to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products
Reduction: 4-methyl-3-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-carboxy-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
科学研究应用
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
4-methyl-3-nitropyridine: A substituted nitropyridine with similar nitro and methyl groups.
4-methyl-3-nitrobenzoyl chloride: Another nitrobenzene derivative with a similar structure.
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): A nitrosoguanidine compound with similar nitro functionality.
Uniqueness
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties compared to other nitrobenzene derivatives.
属性
CAS 编号 |
876573-65-8 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,21) |
InChI 键 |
KVYKZOIBYUNRJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)[N+](=O)[O-] |
溶解度 |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















